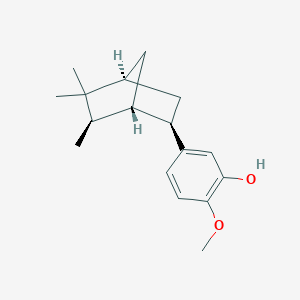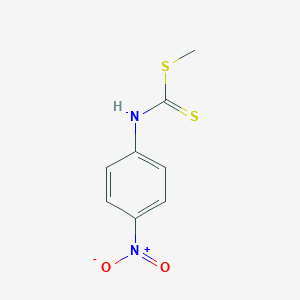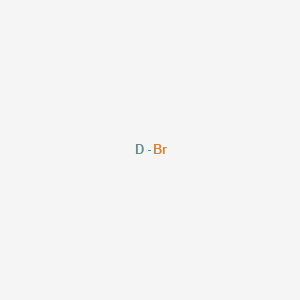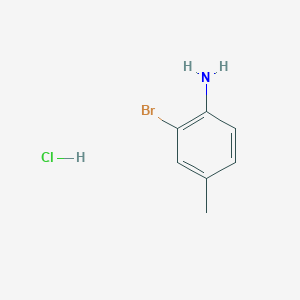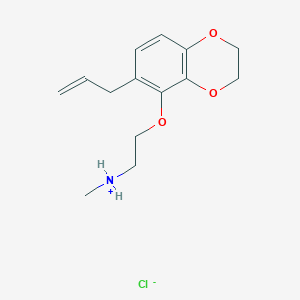
Carbure de bore
Vue d'ensemble
Description
Boron carbide is a crystalline compound of boron and carbon, with the chemical formula B₄C. It is an extremely hard material, ranking third after diamond and cubic boron nitride in terms of hardness. Boron carbide is known for its low density, high melting point, and exceptional chemical stability. It is widely used in various industrial applications, including abrasives, wear-resistant materials, and control rods for nuclear reactors .
Applications De Recherche Scientifique
Boron carbide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and chemical stability.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Widely used in the production of wear-resistant materials, abrasives, and lightweight armor.
Mécanisme D'action
Target of Action
Boron carbide (B4C) is a crystalline compound of boron and carbon . It is an extremely hard, synthetically produced material that is used in various applications. The primary targets of boron carbide are materials that require abrasion resistance, such as tank armor, bulletproof vests, and engine sabotage powders . It is also used in control rods for nuclear power generation due to its neutron-absorbing properties .
Mode of Action
Boron carbide interacts with its targets primarily through its hardness and resistance to wear. It is one of the hardest known materials, exceeded only by cubic boron nitride and diamond . This extreme hardness allows it to provide superior protection and durability when used in applications such as armor and wear-resistant products . In nuclear reactors, boron carbide acts as a neutron absorber, controlling the rate of fission .
Biochemical Pathways
Research has suggested that boron carbide nanoparticles can be used as carriers for boron delivery to the tumor microenvironment in boron neutron capture therapy . This involves the use of macrophages, which show a greater ability to interact with boron carbide than other cell types .
Pharmacokinetics
The pharmacokinetics of boron carbide, particularly in the context of boron neutron capture therapy, is an area of ongoing research. Macrophages loaded with boron carbide nanoparticles have been shown to migrate efficiently, suggesting potential for targeted delivery of therapeutic agents . .
Result of Action
The primary result of boron carbide’s action is the provision of hardness and wear resistance. When used in armor and similar applications, it provides effective protection against damage . In the context of nuclear power generation, boron carbide helps control the rate of fission, contributing to the safe and effective operation of nuclear reactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Boron carbide can be synthesized through several methods:
Carbothermal Reduction: This is the primary industrial method, involving the reduction of boron oxide (B₂O₃) with carbon at high temperatures (above 2000°C). The reaction is as follows: [ 2B₂O₃ + 7C \rightarrow B₄C + 6CO ]
Chemical Vapor Deposition (CVD): This method involves the reaction of boron halides (such as boron trichloride) with methane or other carbon sources in the presence of hydrogen at temperatures between 400°C and 600°C. .
Self-Propagating High-Temperature Synthesis (SHS): This method involves the exothermic reaction of boron and carbon powders, which propagates through the reactant mixture, producing boron carbide.
Industrial Production Methods: The carbothermal reduction method is the most widely used for industrial production due to its cost-effectiveness and scalability. The process involves heating a mixture of boron oxide and carbon in an electric furnace at temperatures exceeding 2000°C. The resulting boron carbide is then ground into a fine powder and can be further processed into various forms, such as sintered ceramics or composite materials .
Types of Reactions:
Oxidation: Boron carbide can undergo oxidation at high temperatures, forming boron oxide and carbon dioxide. The reaction is as follows: [ 2B₄C + 7O₂ \rightarrow 2B₂O₃ + 4CO₂ ]
Reduction: Boron carbide can be reduced by metals such as magnesium, producing elemental boron and magnesium carbide.
Substitution: Boron carbide can react with other carbides or nitrides, forming mixed compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Typically occurs at temperatures above 600°C in the presence of oxygen.
Reduction: Requires a reducing agent such as magnesium and high temperatures (above 1000°C).
Substitution: Involves reacting boron carbide with other carbides or nitrides at high temperatures (above 1500°C).
Major Products:
Oxidation: Produces boron oxide and carbon dioxide.
Reduction: Produces elemental boron and magnesium carbide.
Substitution: Produces mixed boron-carbide-nitride compounds
Comparaison Avec Des Composés Similaires
Boron carbide is unique among boron compounds due to its combination of hardness, low density, and high chemical stability. Similar compounds include:
Cubic Boron Nitride (cBN): Similar in hardness to boron carbide but has a higher thermal stability and is used in cutting tools and abrasives.
Hexagonal Boron Nitride (hBN): Known for its lubricating properties and high thermal conductivity, used in high-temperature lubricants and thermal management applications.
Boron Nitride Nanotubes (BNNTs): Similar to carbon nanotubes but with higher thermal stability and chemical resistance, used in advanced composite materials and nanotechnology applications
Boron carbide stands out due to its unique combination of properties, making it a versatile material for a wide range of applications.
Propriétés
IUPAC Name |
2,3,4,5-tetraboratetracyclo[2.1.0.01,3.02,5]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CB4/c2-1-3(2)5(1)4(1)2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAHAJYZKVIDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12B3C14B2B43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4C, CB4 | |
| Record name | boron carbide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Boron_carbide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051615 | |
| Record name | Boron carbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Black shiny solid; [Merck Index] Black odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Boron carbide (B4C) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron carbide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9702 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12069-32-8, 12316-49-3, 60063-34-5 | |
| Record name | Boron carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetra(10B)boron carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012316493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron carbide (B4C) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron carbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron carbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boron carbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetra[10B]boron carbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORON CARBIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5V24LJ508 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


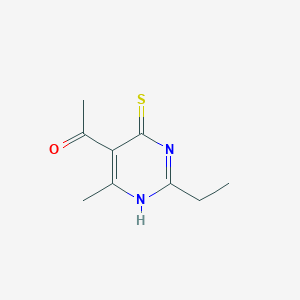
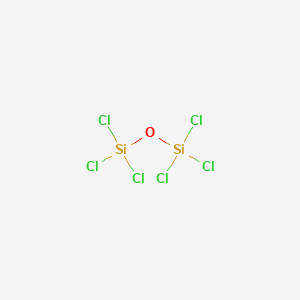
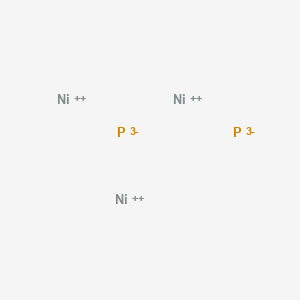

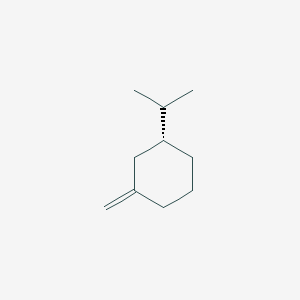
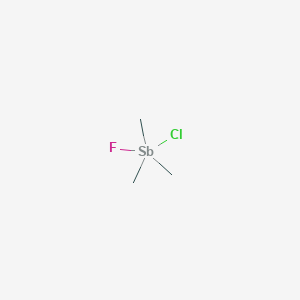
![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)
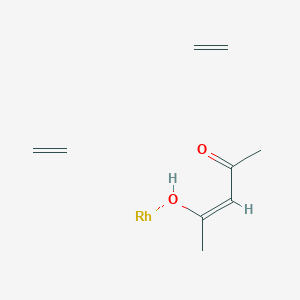
![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)
